molecular formula C14H18N6O B2844235 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049423-05-3

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

カタログ番号: B2844235
CAS番号: 1049423-05-3
分子量: 286.339
InChIキー: RTQZJWQMFVDVCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a piperazine-based tetrazole derivative characterized by a phenyl-substituted tetrazole ring linked to a piperazine moiety via a methylene bridge, with an acetyl group at the piperazine nitrogen (Fig. 1). This compound is synthesized through a multi-step process involving:

Formation of the tetrazole core via reaction of aryl aniline with sodium azide and triethyl orthoformate.

Chloroacetylation to introduce a reactive chloroethyl ketone intermediate.

Nucleophilic substitution with piperazine or substituted piperazines under basic conditions .

Key structural features include:

  • Piperazine moiety: Provides conformational flexibility and modulates solubility.
  • Acetyl group: Influences electronic properties and bioavailability.

特性

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-12(21)19-9-7-18(8-10-19)11-14-15-16-17-20(14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZJWQMFVDVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that incorporates a tetrazole ring, a piperazine moiety, and an ethanone structure. Its unique configuration suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone. Its molecular formula is C17H24N6OC_{17}H_{24}N_6O and it has a molecular weight of 332.41 g/mol. The presence of the tetrazole ring is significant as it can mimic carboxylic acids, enhancing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The tetrazole moiety allows for specific binding to targets involved in neurological pathways, potentially influencing neurotransmitter systems.

Binding Affinity

Research indicates that the compound may exhibit high binding affinity for certain receptors, such as serotonin and dopamine receptors, which are critical in modulating mood and behavior. The ability of the tetrazole group to participate in hydrogen bonding further enhances its interaction with these biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of Candida species. The mechanism involves disrupting fungal cell membrane integrity and inhibiting key metabolic pathways.

CompoundActivity AgainstMechanism
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-oneC. albicans, C. glabrataMembrane disruption
2-(2-(1H-tetrazol-5-yl)ethyl)isoindolineN. glabrataMetabolic inhibition

Neurological Effects

In addition to antifungal activity, compounds with similar structures have been investigated for their anxiolytic effects. For example, studies on related piperazine derivatives suggest modulation of benzodiazepine and nicotinic pathways, leading to potential therapeutic applications in anxiety disorders.

Case Studies

Several case studies have explored the pharmacological effects of tetrazole-containing compounds:

  • Anxiolytic Activity : A study demonstrated that a similar piperazine derivative showed significant anxiolytic-like effects in animal models, suggesting that modifications in the structure could enhance therapeutic efficacy.
  • Antimicrobial Screening : Research involving various tetrazole derivatives indicated promising results against resistant fungal strains, establishing a foundation for further development into antifungal agents.

類似化合物との比較

The structural and functional diversity of tetrazole-piperazine hybrids allows for targeted comparisons. Below, key analogs are analyzed based on substituents, synthesis routes, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Synthesis Route Melting Point (°C) Bioactivity
1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone Phenyl (tetrazole), acetyl (piperazine) Chloroacetylation + piperazine substitution Not reported Not explicitly tested
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Allyl (piperazine), phenyl (tetrazole) Allylation of piperazine intermediate with allyl bromide 157–159 Antimicrobial activity (comparable to standard drugs)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Varied aryl (tetrazole), piperidine (vs. piperazine) Piperidine substitution instead of piperazine 154–156 (e.g., 7j) Antiproliferative activity (IC₅₀ values pending)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) Phenylsulfonyl (piperazine), thioether linkage Thiol substitution with tetrazole-5-thiol 157–159 Antiproliferative (e.g., 7d: IC₅₀ = 3.2 µM)
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone 4-Fluorophenyl (tetrazole), thiophen-2-yl (ethanone) Fluorophenyl substitution + thiophene coupling Not reported Not explicitly tested

Key Observations :

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., 13a) exhibit enhanced solubility and antimicrobial activity compared to piperidine analogs (22–28) due to additional hydrogen-bonding sites .
  • Substituent Effects: Allyl groups (13a): Improve lipophilicity and membrane penetration, enhancing antimicrobial efficacy . Sulfonyl groups (7d, 7f): Increase polarity and antiproliferative potency by stabilizing protein interactions . Thioether linkage (7d): Enhances metabolic stability compared to oxygen-based linkages .
Physicochemical Properties
  • Melting Points : Sulfonyl-substituted derivatives (e.g., 7f: 165–167°C) exhibit higher melting points than allylated analogs (13a: 157–159°C), likely due to stronger intermolecular interactions .
  • Spectral Data: ¹H NMR: Allyl protons in 13a resonate at δ 5.8–5.1 (multiplet), absent in non-allylated analogs . IR: Sulfonyl groups (7d) show strong S=O stretches at 1150–1250 cm⁻¹, distinguishing them from acetylated derivatives .

Q & A

Q. Critical Conditions :

  • Catalysts : Palladium-based catalysts for coupling reactions and acid/base catalysts for ring formation .
  • Temperature control : Mild conditions (20–60°C) to prevent decomposition of sensitive intermediates .
  • Purification : HPLC or column chromatography to isolate high-purity products .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon connectivity, with emphasis on distinguishing tetrazole (N–H) and piperazine (CH2) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : For unambiguous 3D structure determination, using software like SHELX .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) obtained during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to clarify ambiguous signals .
  • Supplementary techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Crystallographic confirmation : Resolve disputes via single-crystal X-ray diffraction .

Advanced: What strategies optimize the synthesis yield when scaling up production for in vivo studies?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates .
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C) to reduce costs and improve efficiency .
  • Flow chemistry : Implement continuous flow systems for exothermic or air-sensitive steps .
  • Process monitoring : Real-time HPLC tracking to adjust reaction parameters dynamically .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., phenyl in tetrazole, piperazine substituents) to assess binding affinity .
  • Biological assays : Test against target enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
  • Computational docking : Use software like AutoDock to predict binding modes and guide synthetic modifications .
  • Pharmacophore mapping : Identify critical functional groups (e.g., tetrazole as a carboxylate bioisostere) .

Advanced: Which crystallographic techniques and software are recommended for determining the three-dimensional structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use synchrotron radiation for high-resolution data .
  • Software tools : SHELX for structure solution/refinement, Olex2 for visualization .
  • Data collection : Cryocooling (100 K) to minimize radiation damage .
  • Validation : Check with CCDC tools to ensure geometric accuracy (bond lengths/angles) .

Advanced: How can researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

  • Model standardization : Use isogenic cell lines or genetically uniform animal models to reduce variability .
  • Dose-response curves : Establish EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) .
  • Metabolic profiling : Assess stability in liver microsomes to rule out pharmacokinetic confounding .
  • Target engagement assays : Confirm direct binding via CETSA (cellular thermal shift assay) .

Basic: What are the common chemical reactions this compound undergoes, and how do reaction mechanisms inform synthetic optimization?

Methodological Answer:

  • Nucleophilic substitution : Piperazine reacts with alkyl halides to form C–N bonds .
  • Oxidation/Reduction : Ethanone can be reduced to secondary alcohols (LiAlH4) or oxidized to carboxylic acids (KMnO4) .
  • Mechanistic insights : Transition-state analysis (DFT) to optimize catalyst selection and solvent polarity .

Basic: What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Solubility : Moderate solubility in DMSO or dichloromethane; avoid aqueous buffers due to lipophilic groups .
  • Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the tetrazole ring .
  • pH sensitivity : Avoid strong acids/bases to prevent piperazine ring protonation or decomposition .

Advanced: How can computational methods (e.g., MD simulations, QSAR) enhance the understanding of this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding kinetics to receptors (e.g., 5-HT4) over microsecond timescales .
  • QSAR modeling : Correlate substituent electronegativity with bioactivity using Hammett constants .
  • Free-energy perturbation : Calculate binding free energies for analog prioritization .

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